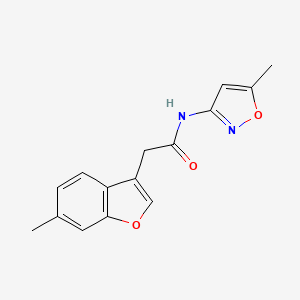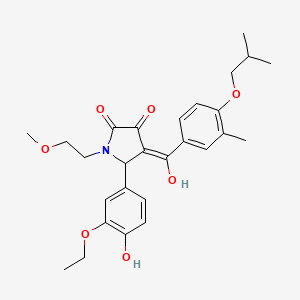![molecular formula C22H25NO2 B5373848 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as BPU, is a chemical compound that has been synthesized and studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth and metastasis, and the modulation of immune system function. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has several advantages for use in lab experiments, including its high degree of purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its limited availability.
Orientations Futures
There are several future directions for research involving 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, including the development of new derivatives with improved efficacy and safety profiles, the identification of new targets for this compound in cancer cells and other disease states, and the investigation of this compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways and systems.
Méthodes De Synthèse
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized through a multi-step process involving the reaction of 4-biphenylylmethyl chloride with 1,8-diaminooctane, followed by cyclization and oxidation. The resulting compound has been shown to have a high degree of purity and stability, making it suitable for use in scientific research applications.
Applications De Recherche Scientifique
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential use in a variety of scientific research applications, including cancer treatment, drug discovery, and neurodegenerative disease research. In cancer treatment, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-[(4-phenylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21-11-13-22(12-4-16-25-22)14-15-23(21)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWHVATWWMRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![5-{2-[4-(allylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5373790.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)

![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5373823.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)

![N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373855.png)

![3-(3-hydroxypropyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5373870.png)